Product packaging for Docetaxel Impurity 1(Cat. No.:CAS No. 158810-73-2)

Docetaxel Impurity 1

Cat. No.: B601183
CAS No.: 158810-73-2
M. Wt: 948.83
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A metabolite of Docetaxel

Properties

CAS No.

158810-73-2

Molecular Formula

C46H55Cl2NO16

Molecular Weight

948.83

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-6-[[(2,2-dichloroethoxy)carbonyl]oxy]-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,1

Origin of Product

United States

Chemical Designation and Origin of Docetaxel Impurity 1

Docetaxel (B913) Impurity 1 is chemically identified as 10-Oxo Docetaxel. medchemexpress.com It is a taxoid and an intermediate of Docetaxel, recognized for its own anti-tumor properties. medchemexpress.com Another designated "Docetaxel Impurity 1" is chemically named (2aR,4R,4aS,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,9,10,11,12,12a,12b-decahydro-4,9,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca allmpus.comdrug-dev.combenz[1,2-b]oxete-5,6-dione, with the molecular formula C29H34O10. allmpus.com The formation of impurities such as this compound is a concern in the manufacturing and storage of Docetaxel, as they can arise from the degradation of the drug substance. unr.edu.ar

The table below provides a summary of the chemical identifiers for a compound referred to as this compound.

IdentifierValue
Chemical Name (2aR,4R,4aS,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,9,10,11,12,12a,12b-decahydro-4,9,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca allmpus.comdrug-dev.combenz[1,2-b]oxete-5,6-dione
Molecular Formula C29H34O10
Molecular Weight 542.57
CAS Number 151636-94-1

Degradation Pathways of Docetaxel Leading to Impurity 1

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary pathway for the degradation of Docetaxel, occurring across a range of pH conditions. unesp.brijper.org

Under acidic conditions, Docetaxel can undergo degradation. researchgate.net For instance, when subjected to 0.1N HCl at room temperature for 16 hours, degradation of Docetaxel is observed. scirp.org The primary degradation product often identified under acidic stress is 7-epi-docetaxel (B601182). drug-dev.comresearchgate.net This epimerization at the C-7 position is a known degradation pathway for taxanes in acidic environments. drug-dev.com

Base-catalyzed degradation of Docetaxel is generally more extensive than acid-catalyzed degradation, leading to a larger number of impurities. researchgate.netnih.gov This process can involve the cleavage of the ester bond linking the 10-deacetyl baccatin (B15129273) III core and the phenylpropionate side chain, as well as epimerization at the C-7 position and oxidation at the C-10 position. researchgate.net Common degradation products formed under basic conditions include 10-deacetyl baccatin III, 7-epi-10-deacetyl baccatin III, 7-epi-10-oxo-10-deacetyl baccatin III, 7-epi-docetaxel, and 7-epi-10-oxo-docetaxel (B193546). researchgate.netnih.gov

A study on a Docetaxel prodrug, DTX-DEAB, showed that base degradation resulted in the formation of multiple known Docetaxel degradation products. medwinpublishers.com

The following table summarizes the conditions and resulting major impurities from hydrolytic degradation studies of Docetaxel.

Degradation ConditionReagents/EnvironmentMajor Impurities Formed
Acid-Catalyzed 0.1N HCl, room temperature7-epi-docetaxel
Base-Catalyzed Basic conditions (e.g., NaOH)10-deacetyl baccatin III, 7-epi-10-deacetyl baccatin III, 7-epi-10-oxo-10-deacetyl baccatin III, 7-epi-docetaxel, 7-epi-10-oxo-docetaxel

Oxidative Degradation Pathways

Oxidative degradation is another significant pathway for the formation of Docetaxel impurities. unr.edu.ar When exposed to oxidative stress, such as 30% hydrogen peroxide (H2O2) at room temperature, Docetaxel degrades. scirp.org Oxidation can occur at various positions on the Docetaxel molecule, including the C-10 position, leading to impurities like 10-oxo-docetaxel. medchemexpress.comresearchgate.net

Thermal Degradation Processes

Thermal stress can induce the degradation of Docetaxel. unesp.brajol.info Studies have shown that heating Docetaxel can lead to the formation of impurities, with 7-epi-docetaxel being a notable thermal degradation product. ajol.info For example, subjecting a Docetaxel solution to 90°C for 24 hours results in the formation of 7-epi-docetaxel. ajol.info In solid-state thermal degradation studies at 105°C for 10 days, the formation of various degradation products was also observed. scirp.org The degradation of Docetaxel is pH and temperature-dependent, with increased stability generally observed in acidic pH ranges. researchgate.net

Photolytic Degradation

Exposure to light can also lead to the degradation of Docetaxel, although in some studies, no significant degradation was observed under photolytic stress. nih.gov The International Council for Harmonisation (ICH) guidelines for photostability testing recommend exposing the drug substance to a minimum of 1.2 million lux-hours and 200 watt-hours per square meter of light. unesp.br However, Docetaxel is generally protected from light during storage, suggesting its sensitivity to photolytic degradation. europa.eu

Hydrolytic Degradation Mechanisms

Influence of Formulation Components and Excipients

The stability of Docetaxel and the generation of impurities are significantly influenced by the components of its formulation. Interactions between the active pharmaceutical ingredient (API) and various excipients, as well as the packaging materials, can lead to degradation and the formation of related substances, including Docetaxel Impurity 1.

Excipient-API Interactions

Excipients, while essential for solubilizing poorly water-soluble drugs like Docetaxel, can also be a source of impurities or can catalyze degradation reactions. isfcppharmaspire.com The purity of these excipients is a critical factor in maintaining the stability of the final drug product. pharmaexcipients.com

Docetaxel formulations often utilize non-ionic surfactants, such as Polysorbate 80, to overcome the drug's low aqueous solubility. nih.gov However, standard compendial grades of these excipients can contain reactive impurities like peroxides, aldehydes, moisture, and residual catalysts from their manufacturing process. isfcppharmaspire.comdrug-dev.com These impurities are known to initiate oxidative or hydrolytic degradation pathways in sensitive APIs like Docetaxel. drug-dev.comlabinsights.nl

Research has demonstrated a direct correlation between the purity of the excipient and the stability of Docetaxel. Studies comparing the stability of Docetaxel in standard compendial grade Polysorbate 80 with highly purified, "Super Refined" versions show a significant reduction in degradation. In one study conducted over a 12-week period at an accelerated temperature of 40°C, Docetaxel recovery in Super Refined Polysorbate 80 was greater than 90%. pharmaexcipients.com In contrast, recovery in standard grades from different sources dropped to between 10% and 50% under the same conditions. pharmaexcipients.com Similar results were observed with another common excipient, Polyethylene Glycol 400 (PEG 400). pharmaexcipients.com The formation of additional impurity peaks in HPLC analysis was evident in the standard grade excipients, indicating a higher level of API degradation. pharmaexcipients.com

The pH of the formulation, which can be influenced by excipients like citric acid, also plays a crucial role. geneesmiddeleninformatiebank.nl Docetaxel's degradation is pH-dependent. researchgate.net Base-induced degradation, in particular, leads to the formation of multiple impurities, including 7-epi-docetaxel, through mechanisms like ester bond cleavage and epimerization. researchgate.netnih.gov Stability is generally improved in acidic pH ranges. researchgate.net

ExcipientPurity GradeDocetaxel Recovery (after 12 weeks at 40°C)Observation
Polysorbate 80 Super Refined> 90%Excellent stability, single peak on HPLC. pharmaexcipients.com
Polysorbate 80 Standard Compendial (Source 1)~50%Significant degradation, additional impurity peaks. pharmaexcipients.com
Polysorbate 80 Standard Compendial (Source 2)~20%Significant degradation, additional impurity peaks. pharmaexcipients.com
Polysorbate 80 Standard Compendial (Source 3)~10%Significant degradation, additional impurity peaks. pharmaexcipients.com
PEG 400 Super Refined> 90%Excellent stability. pharmaexcipients.com
PEG 400 Standard Compendial (Source 1)~75%Notable degradation. pharmaexcipients.com
PEG 400 Standard Compendial (Source 2)~30%Significant degradation. pharmaexcipients.com
Packaging Material Interactions

Interactions between the drug formulation and its primary packaging can compromise the product's stability and lead to impurity formation. innovareacademics.in For Docetaxel solutions, the choice of container material is critical.

The use of Polyvinyl Chloride (PVC) as a material for infusion bags or tubes is generally avoided for Docetaxel administration. researchgate.net PVC materials often contain plasticizers, most notably di-2-ethylhexyl phthalate (B1215562) (DEHP), to ensure flexibility. researchgate.net DEHP has been shown to leach from the PVC container into the drug solution. researchgate.net This leaching is problematic because DEHP can interact with the surfactants (e.g., Polysorbate 80) present in the Docetaxel formulation, which may decrease the solubility of the drug and affect its stability. researchgate.net

To mitigate this risk, alternative packaging materials are recommended and have been studied. Containers made from polyolefin or glass have been shown to be more compatible with Docetaxel infusions. researchgate.net Stability studies have demonstrated that Docetaxel solutions diluted in 0.9% sodium chloride and stored in polyolefin containers remain physically and chemically stable for extended periods, retaining over 95% of the initial concentration for at least four weeks at room temperature. researchgate.net In contrast, the physical stability in some studies was compromised in as little as one day, suggesting sensitivity to container materials among other factors. researchgate.net

Container MaterialKey FindingsStability Outcome
Polyvinyl Chloride (PVC) Leaches plasticizer (DEHP), which can interact with formulation excipients. researchgate.netresearchgate.netReduced solution stability; potential for drug precipitation. researchgate.net PVC containers are to be avoided. researchgate.net
Polyolefin No significant leaching of harmful substances. researchgate.netHigh stability; solutions retained >95% of initial concentration for at least 4 weeks at room temperature. researchgate.net
Glass Inert material, no leaching of plasticizers. researchgate.netHigh stability; considered a suitable container for Docetaxel solutions. researchgate.net

Environmental Factors During Storage

The stability of Docetaxel and the rate of impurity formation are highly dependent on environmental conditions during storage and handling. The primary factors affecting stability are temperature, light, and humidity. labinsights.nl

Temperature: Docetaxel is sensitive to temperature. europa.eu Forced degradation studies confirm that the drug degrades when exposed to high temperatures. europa.eu The stability of Docetaxel solutions is significantly better at refrigerated temperatures (2-8°C) compared to room temperature (25°C). ecancer.org One study showed that a one-vial formulation of Docetaxel was physically and chemically stable for up to seven days when refrigerated, whereas its stability at room temperature was limited to only six hours. ecancer.org Another study demonstrated that reconstituted premix solutions were stable for at least four weeks, regardless of whether they were stored at refrigerated or room temperature. researchgate.net However, for diluted infusion solutions, temperature fluctuations can contribute to instability and the formation of precipitates. researchgate.net

Light: Docetaxel is photosensitive and must be protected from light. geneesmiddeleninformatiebank.nleuropa.eu Stability data indicates that the active substance degrades upon exposure to strong light. europa.eu Therefore, it is standard practice to require that the product be stored in its original package to protect it from light. geneesmiddeleninformatiebank.nl

Humidity: While Docetaxel trihydrate does not appear to degrade directly under high humidity, it is capable of absorbing moisture. europa.eu This hygroscopic tendency necessitates storage in an airtight container to prevent moisture uptake. europa.eu A study on a lyophilized nanoparticle formulation of Docetaxel found that exposure to high humidity (92.5% RH) for 30 days resulted in significant degradation, with the drug content dropping to approximately 60%. dovepress.com

Environmental FactorConditionImpact on Docetaxel Stability
Temperature High Temperature (e.g., 40°C, 60°C)Accelerates degradation and impurity formation. europa.eudovepress.com
Room Temperature (25°C)Limited stability for diluted solutions (e.g., 6-24 hours). geneesmiddeleninformatiebank.nlecancer.org
Refrigerated (2-8°C)Enhanced stability; can be stable for up to 7 days or more. geneesmiddeleninformatiebank.nlecancer.org
Light Exposure to Strong LightCauses degradation; product is photosensitive. geneesmiddeleninformatiebank.nleuropa.eu
Stored in Original PackageProtects from light, preserving stability. geneesmiddeleninformatiebank.nl
Humidity High Humidity (e.g., 92.5% RH)Can cause significant degradation, especially in certain formulations. dovepress.com Drug substance can absorb moisture. europa.eu
Airtight ContainerRecommended to protect from moisture. europa.eu

Advanced Analytical Methodologies for Docetaxel Impurity 1

Chromatographic Techniques for Detection and Quantification

Chromatography is the principal methodology for the separation and analysis of docetaxel (B913) and its related substances. These techniques are essential for ensuring the purity and stability of the drug. nih.govresearchgate.net The complexity of the docetaxel molecule and the potential for various process-related and degradation impurities demand highly selective and sensitive analytical methods. researchgate.netscirp.org

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC, especially in its reversed-phase mode, is a widely established technique for the analysis of docetaxel impurities. innovareacademics.inrjptonline.org Method development focuses on achieving optimal separation of all known impurities from the main docetaxel peak and from each other, ensuring accurate quantification. innovareacademics.inresearchgate.net

The development of a successful RP-HPLC method hinges on the careful selection and optimization of several key parameters. Reversed-phase C18 columns are the most commonly employed stationary phases due to their hydrophobicity, which is well-suited for separating docetaxel and its structurally similar impurities. innovareacademics.inrjptonline.orgresearchgate.net

Mobile phase optimization typically involves mixtures of an aqueous component (water or a buffer) and an organic modifier, most frequently acetonitrile (B52724). innovareacademics.inrjptonline.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, is crucial for resolving complex mixtures of impurities that have different polarities. innovareacademics.inrjptonline.org This allows for the elution of both more polar and less polar impurities within a reasonable run time. Detection is commonly performed using an Ultraviolet (UV) detector set at a wavelength where docetaxel and its impurities exhibit significant absorbance, such as 230 nm or 232 nm. innovareacademics.inrjptonline.orgresearchgate.net

Table 1: Example RP-HPLC Method Parameters for Docetaxel Impurity Analysis

Parameter Condition Source(s)
Stationary Phase Sunfire C18 (250 x 4.6 mm, 5 µm) or equivalent rjptonline.org
Mobile Phase A Water innovareacademics.inresearchgate.net
Mobile Phase B Acetonitrile innovareacademics.inresearchgate.net
Elution Mode Gradient innovareacademics.inrjptonline.org
Flow Rate 1.2 mL/min innovareacademics.inrjptonline.org
Column Temperature 40°C rjptonline.org
Detection UV at 230 nm or 232 nm innovareacademics.inrjptonline.org

| Diluent | Acetonitrile: Methanol (1:1, v/v) or Acetonitrile: Water: Glacial Acetic Acid (100:100:0.1, v/v/v) | innovareacademics.inrjptonline.org |

A stability-indicating analytical method is one that can accurately measure the drug substance in the presence of its degradation products, excipients, and other impurities. nih.gov For Docetaxel Impurity 1, this involves developing an HPLC method that can separate it from docetaxel and any new impurities that may form when the drug is subjected to stress conditions like acid, base, oxidation, heat, and light, as mandated by ICH guidelines. nih.govrjptonline.org

Forced degradation studies are performed to generate potential degradation products and to prove the method's specificity. rjptonline.org The successful separation of all peaks, with no co-elution, confirms the stability-indicating nature of the method. nih.gov Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the chromatographic peaks are homogeneous. nih.gov A comprehensive mass balance study, which should ideally total between 95% and 105%, further validates the method's ability to account for all material, confirming its stability-indicating power. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Method Development

UPLC represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. scirp.orgunesp.br This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. scirp.orgscirp.org

UPLC methods for docetaxel and its impurities, including Impurity 1, are developed with the same principles as HPLC methods but provide superior performance. scirp.orgscirp.org An ACQUITY UPLC BEH C18 column is a common choice for the stationary phase. scirp.orgscirp.org A gradient elution using a binary mobile phase system—such as one combining water, methanol, and acetonitrile—is employed to achieve effective separation of all process-related impurities and degradation products. scirp.orgscirp.org The enhanced efficiency of UPLC allows for a significant reduction in analytical run time and solvent consumption, making it a more cost-effective and environmentally friendly option. scirp.org

Table 2: Example UPLC Method Parameters for Docetaxel Impurity Analysis

Parameter Condition Source(s)
Stationary Phase ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) scirp.orgscirp.org
Mobile Phase A Water: Methanol: Acetonitrile (500:300:200, v/v/v) scirp.orgscirp.org
Mobile Phase B Acetonitrile: Water (800:200, v/v) scirp.orgscirp.org
Elution Mode Gradient scirp.orgscirp.org
Flow Rate 0.4 mL/min scirp.orgscirp.org

| Detection | PDA at 232 nm | scirp.orgscirp.org |

Preparative Chromatography for Isolation and Enrichment

To properly characterize and identify an impurity, and to obtain a reference standard for quantitative analysis, it must first be isolated in a pure form. Preparative chromatography is the technique used for this purpose. Both Medium-Pressure Liquid Chromatography (MPLC) and semi-preparative HPLC have been successfully used to isolate docetaxel impurities. rjptonline.orgnih.govgoogle.com

The principle is similar to analytical chromatography but is performed on a larger scale to yield milligram-to-gram quantities of the target compound. A semi-preparative HPLC system would use a wider column and higher flow rates than its analytical counterpart. google.com For instance, a method might involve dissolving the crude docetaxel mixture in a solvent like 80% acetonitrile and injecting it onto a reversed-phase C18 preparative column. google.com Fractions of the eluent are collected, and those containing the purified Impurity 1 are combined. The isolated impurity can then be subjected to structural elucidation techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govconicet.gov.ar

Table 3: List of Compounds

Compound Name
Docetaxel
This compound
10-Oxo Docetaxel
7-epi Docetaxel
Acetonitrile
Methanol
Acetone
Heptane
Ethyl Acetate
Toluene

Hyphenated Techniques for Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed impurity profiling of complex pharmaceutical samples. They provide both separation of the impurity from the API and other related substances, as well as structural information for its definitive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of Docetaxel and its impurities, including 10-Deacetylbaccatin III. This technique offers unparalleled sensitivity and selectivity, making it ideal for detecting and quantifying trace-level impurities in the API and finished drug products.

Research findings demonstrate that LC-MS/MS methods are routinely used for the simultaneous identification and quantification of various taxoids, including 10-DAB III. idexlab.comnih.gov The method's power lies in its ability to separate compounds based on their physicochemical properties via liquid chromatography, followed by their identification based on their mass-to-charge ratio (m/z) and specific fragmentation patterns in the mass spectrometer.

Methodologies typically employ reverse-phase HPLC, often with a C18 column, to achieve chromatographic separation. nih.gov The mobile phase usually consists of a gradient mixture of acetonitrile and water, often with an additive like formic acid to improve ionization. idexlab.com Electrospray ionization (ESI) in positive mode is commonly used for the analysis of taxanes. brieflands.com In tandem MS (MS/MS), a specific precursor ion corresponding to the compound of interest is selected and fragmented to produce characteristic product ions, a process known as Multiple Reaction Monitoring (MRM), which provides high specificity and reduces matrix interference. idexlab.com

ParameterConditionSource
Chromatographic ColumnKinetex C18 (100 x 3 mm, 2.6 µm) idexlab.comnih.gov
Mobile PhaseGradient elution with Acetonitrile and Water nih.govcapes.gov.br
Ionization ModeElectrospray Ionization (ESI), Positive brieflands.com
MS DetectionTandem MS (e.g., QTRAP 5500) idexlab.comnih.gov
Monitored Transition (MRM)Precursor Ion (Q1): m/z 562.1 → Product Ions: m/z 105.0 / 327.0 idexlab.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Direct analysis of taxanes like Docetaxel and its primary impurities, including 10-Deacetylbaccatin III, by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. These molecules are large, polar, and thermally labile, meaning they decompose at the high temperatures required for volatilization in the GC inlet.

Spectroscopic Techniques for Analytical Support

Spectroscopic techniques are fundamental for the structural elucidation and routine identification of pharmaceutical compounds and their impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is an unparalleled tool for the definitive structural elucidation of organic molecules like 10-Deacetylbaccatin III. ontosight.ai It provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous identification and characterization.

NMR is used to:

Confirm Identity : The NMR spectrum of a sample is compared to that of a known reference standard. The spectra, particularly the ¹H-NMR, must be identical in terms of chemical shifts and signal multiplicities for the sample to be confirmed. researchgate.net

Elucidate Structure : For novel impurities, a suite of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) is used to piece together the complete chemical structure.

Analyze Complex Mixtures : While challenging, NMR can be used to analyze mixtures, identifying the components and their relative ratios. This is crucial in analyzing degradation pathways where multiple related compounds may be present. researchgate.net

Characterize Solid-State Forms : Solid-state ¹³C NMR is a powerful technique for studying polymorphism, which is the existence of different crystalline forms of the same compound. Different polymorphs of 10-DAB III have been characterized using this method, which is important as different forms can affect the stability and reactivity of the starting material. acs.org

TechniqueKey Finding / ApplicationSource
¹H NMRUsed for direct comparison with authentic standard for identity confirmation. researchgate.net
¹³C NMRCharacterization of solid-state polymorphs (DMSO solvate and unsolvated forms). acs.org
IR SpectroscopyUsed as a conformity test for identification against a reference standard. avantorsciences.comthermofisher.com
UV Detection (HPLC)Commonly detected at wavelengths of 227 nm or 232 nm for quantification. brieflands.comasianpubs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and reliable technique used for the identification of pharmaceutical compounds. It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrations of specific chemical bonds within the molecule. The resulting spectrum is a unique "fingerprint" for a specific compound.

For 10-Deacetylbaccatin III, IR spectroscopy is primarily used for:

Identity Confirmation : As part of quality control, the IR spectrum of a batch of 10-DAB III must conform to the spectrum of a certified reference standard. avantorsciences.comthermofisher.com This provides a quick confirmation of its identity.

Comparative Analysis : In impurity mixtures, IR can help in identifying the presence of key functional groups that may differ between the API and the impurity, such as hydroxyl (-OH) or carbonyl (C=O) groups. jst.go.jpresearchgate.net

Process Monitoring : In some applications, vibrational spectroscopy techniques like FT-IR have been used for the online tracking and quantification of 10-DAB III during its extraction and purification from natural sources. openagrar.de

Ultraviolet (UV) Detection in Chromatographic Systems

Ultraviolet (UV) detection is the most common mode of detection coupled with High-Performance Liquid Chromatography (HPLC) for the routine analysis of Docetaxel and its impurities. The principle is based on the absorption of UV light by the analyte as it passes through the detector cell. According to the Beer-Lambert law, the amount of light absorbed is proportional to the concentration of the analyte.

For 10-Deacetylbaccatin III, HPLC-UV methods are extensively used for quantification and quality control. asianpubs.orgresearchgate.net The presence of chromophores—specifically the benzoate (B1203000) and other unsaturated groups in the taxane (B156437) core—allows the molecule to absorb light in the UV region. researchgate.net

Key aspects of UV detection for 10-DAB III include:

Wavelength Selection : The detection wavelength is chosen at a maximum absorption (λmax) to ensure the highest sensitivity. For 10-DAB III and related taxanes, this is typically in the range of 227-232 nm. brieflands.comasianpubs.org

Quantification : HPLC-UV provides a robust, reproducible, and cost-effective method for determining the purity of 10-DAB III and for quantifying it in various samples, from raw plant extracts to purified material. capes.gov.brasianpubs.org

Stability-Indicating Assays : HPLC-UV methods are developed to separate 10-DAB III from its potential degradation products, allowing for the assessment of its stability under various stress conditions. researchgate.net

ParameterConditionSource
ColumnSunfire ODS C18 (250 x 4.6 mm, 5 µm) asianpubs.org
Mobile PhaseIsocratic or Gradient; Acetonitrile/Water mixture brieflands.comasianpubs.org
Detection Wavelength232 nm asianpubs.org
Flow Rate1.0 mL/min asianpubs.org
ApplicationQuantification and Quality Control asianpubs.orgresearchgate.net

Impurity Reference Standards and Traceability

Impurity reference standards are highly purified compounds that are used as a reference in analytical procedures to identify and quantify impurities. synzeal.com For this compound, a well-characterized reference standard is essential for accurate quantification. synzeal.com

These reference standards are used in various aspects of pharmaceutical development, including method validation, quality control, and stability studies. synzeal.com They allow for the accurate identification of unknown impurities and the assessment of their potential genotoxicity. synzeal.com

The traceability of these reference standards to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), is important for ensuring consistency and regulatory compliance. aquigenbio.com Suppliers of these standards typically provide a detailed Certificate of Analysis (CoA) with comprehensive analytical data to support their identity and purity. synzeal.com

Impurity Profiling, Control Strategies, and Mitigation

Comprehensive Impurity Profiling Methodologies

A thorough understanding of the impurity profile of a drug substance is essential for quality control. This involves identifying potential impurities, developing methods for their quantification, and understanding their formation under various stress conditions.

Identification of Related Substances and Degradants

The identification of substances related to Docetaxel (B913), including Impurity 1, is a crucial first step in developing a comprehensive impurity profile. These related substances can arise from the manufacturing process or from the degradation of the drug substance over time. nih.govresearchgate.net

Several analytical techniques are employed to identify and characterize these impurities. High-performance liquid chromatography (HPLC) is a primary tool for separating the various components in a drug sample. nih.gov When coupled with mass spectrometry (LC-MS/MS), it allows for the determination of the molecular weights of the impurities and provides information about their chemical structures through fragmentation patterns. researchgate.netajpaonline.com Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique used for the definitive structural elucidation of isolated impurities. nih.govnih.govconicet.gov.ar

Studies have identified several process-related impurities and degradation products of docetaxel. researchgate.net Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradants that may not be present in significant amounts under normal storage conditions. researchgate.netajrconline.org For instance, base-induced degradation of docetaxel can lead to the formation of several impurities, including 7-epi-docetaxel (B601182) and 10-deacetyl baccatin (B15129273) III. nih.govresearchgate.net The knowledge of these potential degradants, including Impurity 1, is vital for developing stability-indicating analytical methods. nih.gov

Some identified related substances and degradants of Docetaxel include:

10-deacetyl baccatin III nih.govresearchgate.net

7-epi-docetaxel nih.govresearchgate.net

7-epi-10-deacetyl baccatin III nih.govresearchgate.net

7-epi-10-oxo-10-deacetyl baccatin III researchgate.net

7-epi-10-oxo-docetaxel (B193546) researchgate.net

13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-5-carboxy]-10-deacetyl baccatin III ester researchgate.net

2'-epi docetaxel researchgate.net

13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-3,5-dicarboxyl-3-tert-butyl)]-10-deacetyl baccatin III ester researchgate.net

Quantitative Determination of Impurity 1

Once Impurity 1 and other related substances are identified, validated analytical methods are required for their quantitative determination. researchgate.net Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used technique for this purpose. innovareacademics.ininnovareacademics.in

Method development involves optimizing various chromatographic parameters to achieve adequate separation of all impurities from the main drug peak and from each other. scirp.org A stability-indicating method ensures that the quantification of the active pharmaceutical ingredient (API) is not affected by the presence of its impurities or degradants. scirp.org

Validation of the analytical method is performed according to International Council for Harmonisation (ICH) guidelines and includes parameters such as: innovareacademics.in

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For some methods, linearity for docetaxel impurities has been established over a specific concentration range. innovareacademics.ininnovareacademics.in

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. For certain UPLC methods, the LOD for docetaxel impurities ranged from 0.004% to 0.006%, with LOQ values between 0.015% and 0.023%. scirp.org

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following table provides an example of the linearity ranges established for various docetaxel impurities in a validated HPLC method. innovareacademics.in

ImpurityLinearity Range (μg/mL)
10-deacetylbaccatin0.032–0.466
6-oxodocetaxel0.023–2.080
4-epidocetaxel0.022–1.380
4-epi-6-oxodocetaxel0.021–0.673

Mass Balance Studies in Forced Degradation

Forced degradation studies are critical for developing and validating stability-indicating analytical methods. scirp.org A key component of these studies is the mass balance analysis. Mass balance is the process of adding together the assay value and the levels of all degradation products to see how closely it adds up to 100% of the initial value. nih.gov A successful mass balance, typically in the range of 95-105%, provides confidence that all major degradation products have been adequately detected and quantified by the analytical method. nih.gov

Forced degradation of docetaxel is typically carried out under various stress conditions: scirp.org

Acidic hydrolysis

Alkaline hydrolysis

Oxidative degradation

Thermal degradation

Photolytic degradation

The following table summarizes the results of a forced degradation study on a docetaxel formulation, demonstrating the mass balance achieved. nih.gov

Stress Condition% DegradationMass Balance (%)
Acid Hydrolysis8.298.5
Base Hydrolysis15.697.9
Oxidative Degradation5.399.2
Thermal Degradation3.199.8
Photolytic DegradationNo significant degradation>99.9

The results confirm the stability-indicating nature of the analytical method, as the mass balance is well within the acceptable limits for all stress conditions. nih.gov

Strategies for Impurity Control in Pharmaceutical Manufacturing

Controlling impurities during the manufacturing process is essential to ensure the quality and safety of the final drug product. This involves a combination of process optimization and in-process monitoring.

Process Optimization to Minimize Impurity Formation

A thorough understanding of the synthetic process and the mechanisms of impurity formation is crucial for developing effective control strategies. tapi.com By identifying the critical process parameters that influence the formation of Impurity 1, these parameters can be optimized to minimize its level in the final product.

Process optimization may involve:

Redesigning the synthetic route: To avoid the use of reagents or intermediates that are known to lead to the formation of specific impurities. tapi.com

Modifying reaction conditions: Adjustments to parameters such as temperature, pH, solvent, and reaction time can significantly impact the impurity profile. smolecule.com For instance, using milder solvents and optimizing pH can help control the formation of certain impurities during docetaxel synthesis. smolecule.com

Purification techniques: Implementing effective purification steps at various stages of the manufacturing process can help remove impurities.

The addition of organic or inorganic acids has been shown to increase the stability of docetaxel in injections, even at elevated temperatures, thereby controlling its degradation into impurities like 7-epidocetaxel. researchgate.net

In-Process Control and Monitoring (e.g., PAT applications)

In-process controls (IPCs) are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure that the intermediate and final products conform to their specifications. The use of Process Analytical Technology (PAT) is a key strategy for effective in-process control.

PAT involves the use of real-time analytical techniques to monitor critical process parameters and quality attributes. pharmtech.com This allows for a more dynamic and responsive manufacturing process, where adjustments can be made in real-time to prevent the formation of impurities or to ensure their removal.

Examples of PAT applications in pharmaceutical manufacturing include:

In-line or on-line HPLC: To monitor the formation of impurities during a chemical reaction.

Spectroscopic techniques (e.g., NIR, Raman): To monitor reaction progression and identify the endpoint.

By implementing robust in-process controls and leveraging PAT, manufacturers can ensure that the level of Docetaxel Impurity 1 and other related substances is consistently maintained within acceptable limits, leading to a high-quality and safe drug product.

Stability Studies Related to Impurity 1 Formation

Stability studies are essential for understanding the degradation pathways of Docetaxel and the formation of its impurities under various environmental conditions. europa.eunih.govpharmaexcipients.comresearchgate.netresearchgate.netgoogle.comecancer.orgcjhp-online.canih.gov These studies provide critical information for establishing appropriate storage conditions and shelf-life for the drug product.

Accelerated stability testing, where the drug product is subjected to elevated temperature and humidity, is performed to predict its long-term stability. europa.eupharmaexcipients.comgoogle.com For Docetaxel formulations, these studies have shown that temperature is a critical factor influencing the rate of degradation and the formation of Impurity 1. europa.eu

In one study, Docetaxel formulations were stored at 40°C. google.com The results indicated that while some formulations remained stable for up to 6 months, others showed significant degradation. google.com Another study comparing different grades of polysorbate 80 found that at 40°C, Docetaxel recovery was significantly higher in formulations with high-purity polysorbate 80 compared to standard grades. pharmaexcipients.com After 12 weeks at 40°C, recovery in the high-purity formulation was over 90%, whereas in standard grade formulations, it dropped to between 10% and 50%. pharmaexcipients.com

The following table summarizes findings from an accelerated stability study on a Docetaxel formulation.

Time (Months)Temperature (°C)Relative Humidity (%)Impurity 1 (%)
02560< 0.1
340750.5
640751.2

This table is illustrative and based on general findings from accelerated stability studies.

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the drug product. europa.euresearchgate.net For Docetaxel injections, these studies typically involve storing the product at 25°C/60% RH. europa.eu Data from these studies have shown that under these conditions, the formation of Impurity 1 and other degradation products is significantly slower compared to accelerated conditions. europa.eu

A study provided stability data for three commercial-scale batches of Docetaxel stored for up to 18 months under long-term conditions. The results showed that all parameters remained within the predefined specifications. europa.eu

Forced degradation studies involve exposing the drug substance and drug product to harsh conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and establish the stability-indicating nature of analytical methods. europa.eunih.govresearchgate.netgoogle.comscirp.org These studies are crucial for understanding the degradation pathways of Docetaxel and the formation of Impurity 1. europa.euresearchgate.net

Studies have shown that Docetaxel is susceptible to degradation under various stress conditions. europa.eunih.govresearchgate.netscirp.org Base-catalyzed degradation has been found to be a significant pathway, leading to the formation of several impurities, including 7-epi-docetaxel (an epimer of Docetaxel). europa.euresearchgate.net Acidic and oxidative conditions also lead to the formation of degradants. europa.eu For instance, 7-epi-docetaxel was identified as a major degradation product under acidic, basic, and oxidative stress. europa.eu

The table below summarizes the conditions and major degradation products observed in forced degradation studies of Docetaxel.

Stress ConditionDescriptionMajor Degradation Products
Acid Hydrolysis0.1N HCl at room temperature for 16 hours7-epi-docetaxel
Base Hydrolysis2N NaOH for 1 hour7-epi-docetaxel, other impurities
Oxidation30% H2O2 at room temperature for 2 days7-epi-docetaxel
Thermal Degradation100°C for 48 hoursSome degradation
Photolytic StressExposure to UV lightNo considerable degradation

This table is a compilation of findings from multiple forced degradation studies. europa.eunih.govscirp.org

Formulation Strategies for this compound Mitigation

Mitigating the formation of Impurity 1 in Docetaxel formulations is a key objective in product development to ensure product quality and stability. researchgate.netresearchgate.netmdpi.com This can be achieved through careful formulation strategies, including the selection of appropriate excipients. researchgate.netresearchgate.netmdpi.com

The choice of excipients, particularly the solubilizing agent, has a profound impact on the stability of Docetaxel and the formation of Impurity 1. researchgate.netresearchgate.netmdpi.com Due to its poor water solubility, Docetaxel formulations typically contain surfactants like polysorbate 80. nih.govresearchgate.net However, the quality of polysorbate 80 can vary, and it can undergo autooxidation and hydrolysis, which can promote the degradation of Docetaxel. researchgate.netgoogle.com

Research has demonstrated that using highly purified polysorbates can significantly enhance the stability of Docetaxel and reduce the formation of degradation products. drug-dev.com A study comparing the stability of Docetaxel in standard compendial grade polysorbate 80 versus a "Super Refined" grade showed a markedly higher recovery of Docetaxel in the latter after 12 weeks at 40°C. pharmaexcipients.com This suggests that removing impurities from the excipient can minimize degradation pathways for the API. pharmaexcipients.comdrug-dev.com

The following table illustrates the impact of polysorbate 80 purity on Docetaxel stability.

Polysorbate 80 GradeDocetaxel Recovery after 12 weeks at 40°C (%)
Standard Compendial Grade (Source A)~50
Standard Compendial Grade (Source B)~20
Standard Compendial Grade (Source C)~10
Super Refined Grade>90

Data adapted from a study on the effect of excipient purity on API stability. pharmaexcipients.com

Besides polysorbates, other excipients such as citric acid are used as acidifying and stabilizing agents to maintain an optimal pH and improve the stability of the formulation. europa.eu The pH of the formulation is a critical parameter, as Docetaxel has been shown to be more stable in acidic conditions. researchgate.net

Packaging and Storage Conditions

The stability of Docetaxel and the control of its impurities, including this compound, are critically dependent on appropriate packaging and storage conditions. The drug substance is known to degrade when exposed to high temperatures and strong light. europa.eu While it does not degrade under high humidity, it can absorb moisture, necessitating storage in an airtight container. europa.eu

For the finished drug product, which is typically a concentrate for solution for infusion, specific storage conditions are recommended to maintain its quality and minimize the formation of degradation impurities.

Key Storage Recommendations:

Temperature: Docetaxel drug product is generally stored at temperatures below 25°C (77°F). europa.eusfda.gov.sa Some formulations specify storage at controlled room temperature between 20°C to 25°C (68°F to 77°F), while others recommend refrigeration at 2°C to 8°C (36°F to 46°F). pfizermedicalinformation.comsigmaaldrich.com Freezing is generally not found to adversely affect the product. pfizermedicalinformation.comnih.gov Stability data indicates that temperature-dependent degradation can occur, particularly under accelerated storage conditions. geneesmiddeleninformatiebank.nl

Light Protection: The product is photosensitive and must be retained in its original package to protect it from light. pfizermedicalinformation.comnih.govgeneesmiddeleninformatiebank.nl

Packaging Materials: The primary packaging for Docetaxel concentrate is typically a clear Type I glass vial, which is chemically resistant and minimizes interactions with the drug solution. europa.eugeneesmiddeleninformatiebank.nl This is sealed with a chlorobutyl or fluorotec rubber stopper and an aluminum seal. europa.eugeneesmiddeleninformatiebank.nl The choice of these materials is validated through stability data to ensure they are adequate for the intended use. europa.eu Contact with plasticized PVC equipment is not recommended. drugs.com

In-Use Stability:

Once the vial is opened or diluted for infusion, the stability period changes.

After the first use of multiple-dose vials, they are stable for up to 28 days when stored under refrigeration (2°C to 8°C) and protected from light. pfizermedicalinformation.comdrugs.com

The final diluted infusion solution (in 0.9% Sodium Chloride or 5% Dextrose) is stable for a shorter period, typically up to 6 hours at room temperature (below 25°C). drugs.com However, some studies have shown physicochemical stability for up to 48 hours when refrigerated. europa.eudrugs.com Extended stability of diluted solutions in non-PVC bags has been demonstrated for up to 98 days under refrigeration. gabi-journal.net

ParameterConditionRationale/FindingCitation
Storage TemperatureBelow 25°C (77°F)General recommendation to prevent temperature-dependent degradation. europa.eusfda.gov.sageneesmiddeleninformatiebank.nl
2°C to 8°C (36°F to 46°F)Recommended for some formulations and for multi-dose vials after first use to ensure stability. pfizermedicalinformation.comsigmaaldrich.comdrugs.com
FreezingDoes not adversely affect the product. pfizermedicalinformation.comnih.gov
Light ExposureProtect from lightThe drug substance and product are photosensitive. europa.eupfizermedicalinformation.comnih.govgeneesmiddeleninformatiebank.nl
PackagingAirtight container (Drug Substance)Prevents moisture absorption. europa.eu
Clear Type I glass vial with rubber stopper (Drug Product)Ensures chemical inertness and is validated by stability data. europa.eugeneesmiddeleninformatiebank.nl
In-Use StabilityUp to 28 days (Multi-dose vial, refrigerated)Stability after first needle entry. pfizermedicalinformation.comdrugs.com
6 hours (Diluted solution, room temp)Standard in-use period for infusion. Extended stability is possible under refrigeration. europa.eudrugs.comgabi-journal.net

Setting Specifications and Control Limits for this compound

The establishment of specifications and control limits for impurities like this compound is a critical aspect of ensuring the quality, safety, and efficacy of the final drug product. This process is guided by international regulatory standards, primarily the International Council for Harmonisation (ICH) guidelines, such as ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products). slideshare.neteuropa.euaifa.gov.it

The fundamental principle is to control impurities to levels that have been qualified through safety and toxicology studies or to levels observed in batches used in pivotal clinical trials. gmpinsiders.com

Key Considerations for Setting Limits:

Identification and Reporting Thresholds: ICH guidelines define thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. slideshare.netgmpinsiders.com For impurities found above the identification threshold, their structure must be elucidated. jpionline.org

Qualification: An impurity is considered "qualified" if it has been adequately evaluated for its biological safety at a specified level. slideshare.net If a proposed acceptance criterion for an impurity exceeds the ICH qualification threshold (e.g., 0.2% for many products), a comprehensive justification is required. fda.gov This justification can be based on scientific literature, data from clinical or toxicological studies, or comparison to levels present in the reference listed drug. fda.govtga.gov.au

Process Capability: Specifications are also based on the actual impurity levels found in batches manufactured by a specific, well-controlled process. europa.eu This involves analyzing multiple batches to understand the typical range and variability of this compound.

Stability Profile: The limits must account for any increase in the impurity that may occur during storage under the recommended conditions. geneesmiddeleninformatiebank.nlgmpinsiders.com Forced degradation studies help to identify potential degradation products, including this compound, and inform the development of stability-indicating analytical methods. europa.eu

Pharmacopeial Monographs: Official pharmacopeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), provide monographs for Docetaxel that include specific limits for known impurities. tga.gov.auuspnf.comdrugfuture.com For instance, the USP has set limits for impurities like 4-epidocetaxel. uspnf.com Manufacturers often align their specifications with these compendial standards. europa.eu

Regulatory Scrutiny:

Regulatory agencies like the FDA and EMA closely review the impurity profiles of generic drug products compared to the originator product. fda.govtga.gov.au If a generic product has a different impurity profile or higher levels of a specific impurity, additional justification or nonclinical studies may be required to qualify these levels. fda.govfda.gov In some cases, the agency may require the specification limit to be lowered to match the level observed in the reference drug at the end of its shelf life. fda.gov

The process involves a rigorous analysis of data from manufacturing, stability studies, and toxicological evaluations to establish acceptance criteria that ensure patient safety while being achievable through a robust manufacturing process.

Guideline/FactorDescriptionRelevance to this compoundCitation
ICH Q3A/Q3BProvides thresholds for reporting, identification, and qualification of impurities in new drug substances and products.Forms the primary regulatory basis for setting limits. Impurity levels must be justified against these thresholds. slideshare.neteuropa.eugmpinsiders.com
Qualification ThresholdThe level above which an impurity must be qualified for safety. Often around 0.2% for drug products.If this compound exceeds this limit, extensive data (toxicology, literature, or comparison to originator) is needed. fda.gov
Pharmacopeial Monographs (USP, Ph. Eur.)Contain official standards and acceptance criteria for docetaxel and its related substances.Provide established limits for known impurities that manufacturers often adopt or must comply with. tga.gov.auuspnf.comeuropa.eu
Batch Analysis DataAnalysis of impurity levels across multiple production batches.Demonstrates process consistency and provides a realistic basis for setting achievable specification limits. europa.eu
Stability StudiesEvaluation of impurity formation over the product's shelf life under specified storage conditions.Ensures that this compound will not increase beyond the acceptable limit before the product expires. geneesmiddeleninformatiebank.nlgmpinsiders.com
Reference Product ComparisonComparing the impurity profile of a generic product to the originator (innovator) product.Regulatory agencies often require impurity levels in generics to be no higher than those in the originator product. fda.govtga.gov.aufda.gov

Regulatory Frameworks and Pharmacopeial Considerations

International Conference on Harmonisation (ICH) Guidelines

The ICH has established a comprehensive set of guidelines that address the various aspects of pharmaceutical quality, including the management of impurities. The control strategy for Docetaxel (B913) Impurity 1 is dictated by several key ICH documents, from its initial detection and characterization to the establishment of acceptable limits in the final drug product.

ICH Q3A provides guidance on the content and qualification of impurities in new drug substances, which is the active pharmaceutical ingredient (API) before it is formulated into a final product. europa.eu This guideline is fundamental to controlling process-related impurities like Docetaxel Impurity 1 that may arise during the synthesis of the Docetaxel API. ich.org

The guideline establishes thresholds for three key activities: reporting, identification, and qualification of impurities. These thresholds are based on the maximum daily dose of the drug.

Reporting Threshold: The level at which an impurity must be reported in a registration application.

Identification Threshold: The level at which the structure of an impurity must be determined.

Qualification Threshold: The level at which the biological safety of an impurity must be established.

The specific thresholds relevant to an impurity in the Docetaxel drug substance are detailed in the table below.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2) ich.org

For this compound, if it is present in the drug substance, its level would be compared against these thresholds. For instance, if its concentration exceeds the identification threshold, analytical techniques such as NMR and mass spectrometry would be required to elucidate its chemical structure. nih.gov If it surpasses the qualification threshold, toxicological studies would be necessary to confirm its safety profile.

While ICH Q3A focuses on the drug substance, ICH Q3B addresses impurities in the finished drug product. europa.eufda.gov This guideline is particularly relevant for degradation products that can form during the manufacturing of the final dosage form or during its shelf life due to interaction with excipients or storage conditions. premier-research.com

Similar to Q3A, ICH Q3B sets thresholds for reporting, identifying, and qualifying degradation products based on the maximum daily dose. premier-research.com

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
< 10 mg1.0%1.0% or 50 µg TDI (whichever is lower)1.0% or 50 µg TDI (whichever is lower)
10 mg - 100 mg0.5%0.5% or 200 µg TDI (whichever is lower)0.5% or 200 µg TDI (whichever is lower)
> 100 mg - 2 g0.2%0.2% or 3 mg TDI (whichever is lower)0.2% or 3 mg TDI (whichever is lower)
> 2 g0.1%0.1%0.15%

TDI: Total Daily Intake. Data sourced from ICH Harmonised Tripartite Guideline Q3B(R2) fda.gov

If this compound is identified as a degradation product in a Docetaxel injection, its acceptable limit would be established according to these thresholds. The manufacturer must demonstrate that the impurity does not increase to unsafe levels throughout the product's proposed shelf life.

The ICH Q1A guideline specifies the requirements for stability testing, which is essential for understanding how the quality of a drug substance and drug product varies over time under the influence of temperature, humidity, and light. ich.orgeuropa.eu Stability studies are critical for identifying and quantifying degradation products that may appear during storage, such as certain Docetaxel impurities. nih.gov

Formal stability studies for Docetaxel would involve storing batches of the drug substance and drug product under specified long-term and accelerated conditions. ich.org The analytical methods used in these studies must be stability-indicating, meaning they are capable of detecting changes in the drug's properties, including the formation of impurities like this compound. nih.gov The data gathered from these studies are used to establish the re-test period for the drug substance and the shelf life for the drug product.

For Docetaxel, the specification would include tests for identity, assay, and purity. Under the purity section, specific acceptance criteria (limits) would be established for this compound. ich.org The justification for these limits is based on a combination of factors:

Batch Data: The actual levels of the impurity observed in multiple batches manufactured by the commercial process.

Stability Data: The maximum level of the impurity observed during stability studies.

Qualification Data: The level of the impurity that has been demonstrated to be safe through toxicological studies, as guided by ICH Q3A and Q3B.

The acceptance criterion for this compound would be set to ensure that its level in any batch released to the market is below the qualified safety threshold.

ICH Q7 outlines the Good Manufacturing Practices (GMP) that must be followed during the manufacturing of APIs. This guideline is crucial for ensuring that the drug substance is of consistent quality and purity. Adherence to ICH Q7 helps control the manufacturing process of Docetaxel to minimize the formation of process-related impurities, including this compound.

Key principles of ICH Q7 that apply to impurity control include:

Control of Raw Materials: Ensuring the quality of starting materials and reagents.

Process Validation: Demonstrating that the manufacturing process is robust and consistently produces a product meeting its specifications.

In-Process Controls: Monitoring the manufacturing process at critical steps to ensure it remains within defined parameters.

Documentation and Record-Keeping: Maintaining detailed records of all manufacturing and testing activities.

By implementing a robust quality system based on ICH Q7, manufacturers can ensure that the level of this compound is consistently controlled within its specified limits.

ICH M7 provides a framework for the assessment and control of impurities that have the potential to damage DNA and cause mutations, which could lead to cancer. ich.org These genotoxic impurities are of a higher concern than ordinary impurities and are controlled at much lower levels. tapi.com The guideline applies throughout all stages of clinical development. premier-research.com

Any identified impurity in Docetaxel, including this compound, must be assessed for its potential mutagenicity. fda.gov This assessment typically begins with a computational analysis of the impurity's chemical structure to identify any "structural alerts" known to be associated with genotoxicity.

Based on the hazard assessment, the impurity is assigned to one of five classes:

ClassDescriptionRecommended Action
Class 1 Known mutagenic carcinogens.Control to compound-specific acceptable limit.
Class 2 Known mutagens with unknown carcinogenic potential.Control at or below the Threshold of Toxicological Concern (TTC).
Class 3 Contain a structural alert for mutagenicity, but have no mutagenicity data.Control at or below the TTC, or conduct a bacterial mutagenicity assay.
Class 4 Contain a structural alert that is shared with the API or related non-mutagenic compounds.Treat as a non-mutagenic impurity.
Class 5 No structural alerts, or a structural alert with sufficient data to demonstrate lack of mutagenicity.Treat as a non-mutagenic impurity.

Data sourced from ICH Harmonised Guideline M7(R2) ich.org

If this compound were found to be a Class 1, 2, or 3 impurity, it would be controlled at or below the Threshold of Toxicological Concern (TTC), which is a default acceptable intake of 1.5 µ g/day for lifetime exposure. europa.euresearchgate.net This limit is significantly more stringent than the thresholds specified in ICH Q3A/Q3B.

Pharmacopeial Standards and Monographs

Pharmacopeias provide the legal and scientific benchmarks for the quality of pharmaceutical substances. The United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) each have monographs for docetaxel that outline the requirements for its purity, including limits for related substances or organic impurities.

United States Pharmacopeia (USP)

The USP monograph for Docetaxel details the acceptable limits for organic impurities. Through revision bulletins, the USP updates these monographs to reflect current manufacturing processes and analytical capabilities. A notable revision added "6-Dichloroethoxycarbonyl Docetaxel" as a specified, named impurity within the docetaxel monograph, indicating its relevance and the need for its control. mhlw.go.jppmda.go.jpnihs.go.jp

The USP employs a comprehensive approach, often listing multiple specified impurities with their respective acceptance criteria. These criteria are established based on toxicological data and levels observed in reference batches of the drug.

Below is a table summarizing key specified impurities often included in the USP monograph for Docetaxel.

Impurity NameTypical Acceptance Criteria (NMT %)
6-Dichloroethoxycarbonyl DocetaxelVaries; specified in monograph
2-Debenzoyl 2-pentenoyl docetaxel0.5%
6-Oxodocetaxel0.3%
4-Epidocetaxel0.3%
Any unspecified impurity0.10%
NMT: Not More Than. Acceptance criteria are subject to change and the current official monograph should be consulted for definitive limits.

European Pharmacopoeia (EP)

The European Pharmacopoeia (EP) also provides a detailed monograph for docetaxel, ensuring its quality within the European market. The EP controls impurities through the use of official Chemical Reference Substances (CRS). For docetaxel, the EP has established a specific reference standard for "Docetaxel Impurity E". pmda.go.jpnih.govpmda.go.jp The availability of a dedicated CRS for this impurity underscores its importance and facilitates its accurate identification and quantification by manufacturers. pmda.go.jp

The monograph (e.g., No. 2593) specifies the tests and procedures for identifying and limiting impurities, including Impurity E. This ensures that all docetaxel marketed in EP member states adheres to the same high standards of purity.

The following table details an example of a specified impurity in the European Pharmacopoeia.

Impurity NameEP Reference Standard CodeCAS Number
Docetaxel Impurity EEPY000145232981-86-5
Data is for illustrative purposes and refers to a specific reference standard available from the EDQM.

Japanese Pharmacopoeia (JP)

The Japanese Pharmacopoeia (JP) includes a monograph for "Docetaxel Hydrate" which outlines the standards for its quality. mhlw.go.jp The JP mandates purity tests to control for contaminants and impurities that may be introduced during the manufacturing process or that form during storage. pmda.go.jp The JP's general principles for impurity control in chemically synthesized drugs are aligned with the concepts outlined in the ICH Q3A and Q3B guidelines.

While the JP provides a framework for controlling impurities, specific names and limits for all organic impurities are not always detailed directly within the monograph in the same manner as the USP or EP. For some substances, the JP may allow for impurity limits to be "separately established" at the time of regulatory approval, providing flexibility while still ensuring rigorous quality control.

Regulatory Expectations for Impurity Control Strategies

The core expectations include:

Identification and Characterization : Manufacturers must identify the chemical structure of impurities present at significant levels. This includes known (pharmacopeial) impurities, process-related impurities, and degradation products.

Safety Qualification : Impurities must be qualified, meaning their safety at the proposed acceptance level must be established. This can be done by demonstrating that the impurity level is below a certain threshold (as defined in ICH Q3A/Q3B), is a significant metabolite in humans, or has been adequately evaluated in toxicology studies.

Process Control and Purging : The manufacturing process should be designed to control the formation and carry-over of impurities. This involves understanding the fate and purging of potential impurities from raw materials and intermediates.

Setting Acceptance Criteria : Scientifically sound acceptance criteria (limits) for each specified impurity must be established and justified. These limits are based on pharmacopeial standards, batch data from the manufacturing process, and safety qualification data.

Analytical Methods : Robust, validated analytical methods are required for the detection and quantification of impurities to ensure that the drug substance consistently meets its specifications.

This control strategy evolves throughout the drug development lifecycle, with knowledge increasing as the process moves from early clinical phases to commercial manufacturing.

Documentation and Filing Requirements for Impurity Data (e.g., ANDA, DMF)

The comprehensive data generated from the impurity control strategy must be meticulously documented and submitted to regulatory authorities for review and approval. This information is typically included in an Abbreviated New Drug Application (ANDA) for generic drugs or a Drug Master File (DMF) for the API. nihs.go.jp

Key documentation requirements include:

List of Impurities : The submission must contain a list of all potential and actual impurities, including organic, inorganic, and residual solvents.

Rationale for Specifications : A detailed rationale must be provided for the proposed impurity acceptance criteria. This justification should reference pharmacopeial monographs (USP, EP, JP), ICH thresholds, and data from qualification studies.

Impurity Profile Comparison : For ANDA submissions, a critical piece of documentation is a comparative analysis of the impurity profile of the proposed generic drug substance against that of the Reference Listed Drug (RLD). An impurity is generally considered qualified if its level in the generic product does not exceed the level observed in the RLD.

Analytical Procedures : The submission must include the full details of the validated, stability-indicating analytical methods used to control the impurities.

DMF Content : A Type II DMF for an API must contain detailed information on the manufacturing process, material controls, and impurity characterization to support the ANDA. DMF holders are required to notify all authorized parties of any changes to the DMF content.

These rigorous documentation and filing requirements ensure that regulatory agencies have a complete picture of the impurity profile and the strategies used to control it, ultimately safeguarding patient health.

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling for Impurity Prediction

Computational tools are becoming indispensable in forecasting the emergence of impurities during drug synthesis. By simulating molecular interactions and reaction conditions, these models can provide valuable insights into potential impurity formation.

A study on the degradation of a taxane (B156437) derivative, DS80100717, highlighted the use of computational analysis to understand degradation pathways. jst.go.jp It was found that the C2′ side chain of this derivative was susceptible to epimerization, a process that has been noted as a source of impurities in docetaxel (B913) synthesis as well. jst.go.jp For instance, 2'-epi docetaxel has been identified as a process-related impurity in docetaxel. researchgate.netnih.gov

Coarse-grained molecular dynamics simulations have been employed to study the behavior of docetaxel and its conjugates within polymer matrices, which can help in predicting interactions that might lead to degradation and impurity formation. acs.orgnih.gov Furthermore, in silico methods are being used to predict the toxicity of impurities, which is crucial for risk assessment. researchgate.net

Interactive Table: Key Computational Approaches for Impurity Prediction

Computational TechniqueApplication in Impurity PredictionRelevant Findings for Docetaxel-like Molecules
Molecular Dynamics (MD) SimulationsSimulating molecular interactions and stability under various conditions.Helps in understanding the conformational changes that can lead to impurity formation.
Quantum Mechanics (QM)Calculating reaction energies and transition states to predict reaction pathways.Can elucidate the likelihood of different degradation and side-reaction pathways.
(Q)SAR ModelsPredicting the toxicity and other properties of potential impurities based on their structure.Assists in the early-stage risk assessment of identified and potential impurities. researchgate.net

Reaction Mechanism Elucidation for Impurity Formation

A deep understanding of the chemical reactions that lead to impurity formation is critical for their control. unr.edu.ar For docetaxel, several degradation pathways have been identified. Base-induced degradation, for example, can lead to the cleavage of the ester bond and epimerization at the C-7 position, resulting in impurities like 7-epi-docetaxel (B601182). researchgate.netdrug-dev.com Acidic conditions also contribute to the formation of 7-epi-docetaxel. researchgate.netdrug-dev.com

The formation of impurities can also be influenced by the excipients used in formulations. For instance, the surfactant polysorbate 80, commonly used in docetaxel formulations, can affect its stability. drug-dev.com The degradation of docetaxel is often pH and temperature-dependent, with improved stability in acidic pH ranges. researchgate.net

Development of Novel Analytical Technologies for Trace Impurity Analysis

The accurate detection and quantification of trace-level impurities require highly sensitive and specific analytical methods. While traditional High-Performance Liquid Chromatography (HPLC) methods are widely used, newer technologies offer significant advantages. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for the analysis of docetaxel and its impurities. scirp.orgscirp.org UPLC methods offer higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. scirp.org A novel, selective, and stability-indicating UPLC method has been developed for the determination of docetaxel and its related substances, capable of separating process-related impurities and degradation products. scirp.orgscirp.org

Other advanced analytical techniques used for impurity characterization include:

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of impurities. researchgate.netresearchgate.net

Two-Dimensional Liquid Chromatography (2D-LC): Offers enhanced separation capabilities for complex mixtures. researchgate.net

The limit of detection (LOD) and limit of quantification (LOQ) for known impurities of docetaxel have been determined to be less than 0.2 μg/ml using new stability-indicating chromatographic methods. nih.gov

Green Chemistry Approaches in Docetaxel Synthesis for Impurity Reduction

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to minimize waste, reduce the use of hazardous substances, and improve efficiency. researchgate.netmdpi.com These approaches can also lead to a reduction in impurity formation.

Key green chemistry strategies applicable to docetaxel synthesis include:

Use of Safer Solvents: Replacing traditional hazardous solvents with greener alternatives like water or bio-based solvents can minimize side reactions and the formation of solvent-related impurities. researchgate.net

Catalytic Reactions: Employing highly selective catalysts can improve reaction yields and reduce the formation of by-products. researchgate.net

Process Optimization: Fine-tuning reaction conditions such as temperature and pH can significantly impact the impurity profile. smolecule.com

For example, the synthesis of indole (B1671886) triazole conjugates, which are microtubule targeting agents like docetaxel, has been achieved using environmentally friendly solvents and click chemistry, demonstrating the feasibility of green chemistry in producing complex molecules. gdctuni.edu.in

Continuous Manufacturing and Real-time Impurity Monitoring

Continuous manufacturing represents a paradigm shift from traditional batch processing in the pharmaceutical industry. It offers the potential for improved product quality and consistency. A critical component of continuous manufacturing is the implementation of real-time process analytical technology (PAT) for monitoring critical quality attributes, including impurity levels. pharmtech.com

While the real-time monitoring of impurities in continuous processes presents challenges, it is a key area of development. pharmtech.com For docetaxel, an online UHPLC-MS/MS system has been developed for the real-time quantification of drug concentrations in 3D tumor models, demonstrating the potential for real-time monitoring in complex systems. nih.gov However, challenges such as sensor drift and the need for robust analytical methods capable of monitoring fluctuating analyte levels remain. pharmtech.com

Role of Artificial Intelligence and Machine Learning in Impurity Profiling (emerging area)

One such approach uses a graph-convolutional neural network model to predict chemical reactivity and potential by-products. openreview.net By analyzing large datasets of chemical reactions, ML algorithms can identify patterns that are not apparent to human chemists, leading to more accurate predictions of impurity formation. frontiersin.org This can help in designing synthetic routes that minimize the generation of undesirable impurities, including those that may be genotoxic. openreview.net Although still in the early stages, the integration of AI and ML into impurity profiling holds the promise of significantly enhancing the safety and quality of pharmaceutical products.

Q & A

What analytical methods are recommended for detecting and quantifying Docetaxel Impurity 1 in drug formulations?

Basic Research Question
Ultra-high-performance liquid chromatography (UHPLC) coupled with atmospheric pressure chemical ionization-mass spectrometry (APCI-MS) is the gold standard for detecting and quantifying this compound. This method enables rapid separation and high sensitivity for trace impurities . Validation parameters—including specificity, linearity (R² ≥ 0.99), accuracy (recovery 90–110%), and precision (%RSD < 2.0)—must align with International Council for Harmonisation (ICH) Q2(R1) guidelines . For quantification, calibration curves should cover a range of 0.05–120% of the target analyte concentration.

How can researchers design experiments to resolve discrepancies in impurity profiles between synthetic batches of Docetaxel?

Advanced Research Question
A factorial experimental design, such as a Box-Behnken or central composite design, is optimal for identifying critical factors (e.g., reaction temperature, pH, catalyst concentration) contributing to impurity variability . Statistical tools like ANOVA and response surface methodology (RSM) can model interactions between variables. For example, a study resolving batch-to-batch variability in coenzyme Q10 impurities used a 3-factor, 3-level design to optimize separation conditions, achieving a resolution >2.0 between critical pairs . Additionally, comparative LC-MS/MS profiling of impurities across batches can isolate process-related vs. degradation-related impurities .

What are the regulatory requirements for impurity control of this compound in pharmaceutical development?

Basic Research Question
Per ICH Q3A(R2) and Q3B(R2), impurities at levels ≥0.10% (for daily doses ≤2 g/day) must be identified, qualified, and reported. Analytical methods must demonstrate specificity against placebo and forced degradation samples, with detection limits ≤0.05% of the active pharmaceutical ingredient (API) . Stability studies under ICH Q1A(R2) conditions (25°C/60% RH, 40°C/75% RH) are required to assess impurity growth over time. Thresholds for genotoxic impurities (e.g., ICH M7) apply if structural alerts are present .

What methodologies are effective for elucidating the structural identity and stereochemical configuration of this compound?

Advanced Research Question
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural elucidation. For stereochemical confirmation, circular dichroism (CD) spectroscopy or X-ray crystallography is recommended. For example, HRMS with electrospray ionization (ESI) can confirm molecular formulas (e.g., C₄₃H₅₃NO₁₄ for this compound), while 2D NMR (COSY, HSQC, HMBC) resolves positional isomerism . Comparative analysis with synthetic reference standards (e.g., 7-Epi-docetaxel) is essential to distinguish epimers .

How can in silico toxicity prediction tools be integrated into the risk assessment of this compound?

Advanced Research Question
Computational toxicology tools like DEREK Nexus and TOPKAT evaluate mutagenicity, carcinogenicity, and endocrine disruption potential. For instance, DEREK uses rule-based structural alerts to predict DNA binding, while TOPKAT employs QSAR models for LD50 and Ames test outcomes . A tiered approach is advised:

Screen impurities for structural alerts using DEREK.

Quantify risk with TOPKAT’s probabilistic models.

Validate predictions with in vitro assays (e.g., Ames test, micronucleus assay) if thresholds are exceeded .

What strategies are recommended for handling contradictory data in impurity profiling studies?

Advanced Research Question
Contradictions in impurity data (e.g., conflicting LC-MS vs. NMR results) require systematic revalidation:

  • Method Reassessment : Verify chromatographic conditions (e.g., column temperature, gradient) and MS ionization efficiency .
  • Cross-Validation : Compare results across orthogonal techniques (e.g., UHPLC-APCI-MS vs. GC-MS).
  • Sample History Audit : Trace synthetic pathways (e.g., intermediates, purification steps) to identify process variability .
  • Statistical Analysis : Apply Grubbs’ test for outlier detection or principal component analysis (PCA) to isolate batch-specific anomalies .

How should researchers design impurity stability studies to comply with regulatory guidelines?

Basic Research Question
Stability studies must follow ICH Q1A(R2) protocols, including:

  • Stress Testing : Expose the API to acid/base hydrolysis, oxidative (H₂O₂), thermal (40–80°C), and photolytic (ICH Q1B) conditions.
  • Forced Degradation : Monitor impurity formation at 10× ICH limits (e.g., 0.5% impurity threshold).
  • Long-Term Storage : Assess impurity growth at 25°C/60% RH for 6–12 months. Data should include mass balance and degradation kinetics (Arrhenius plots) .

What advanced techniques are available for tracking impurity formation mechanisms in Docetaxel synthesis?

Advanced Research Question
Isotope-labeling studies (e.g., ¹³C or ²H) and reaction monitoring via in situ IR spectroscopy can map impurity formation pathways. For example, kinetic isotope effects (KIE) experiments using deuterated solvents reveal whether hydrolysis or oxidation dominates degradation . Additionally, time-resolved LC-MS/MS analysis of reaction intermediates identifies transient species (e.g., epoxide intermediates) that evolve into stable impurities .

How do regulatory limits for impurities influence analytical method development?

Basic Research Question
Method sensitivity must align with ICH identification thresholds (e.g., 0.10% for unknown impurities). For example, a limit of quantitation (LOQ) ≤0.03% is required to ensure detection below the threshold. Method robustness studies (e.g., varying flow rate ±0.1 mL/min, column temperature ±2°C) ensure reliability under minor operational changes . System suitability criteria (e.g., USP tailing factor <2.0, theoretical plates >2000) are mandatory .

What experimental frameworks are recommended for comparative toxicity studies of structurally related impurities?

Advanced Research Question
A PICO (Population, Intervention, Comparison, Outcome) framework ensures rigor:

  • Population : In vitro models (e.g., HepG2 cells for hepatotoxicity).
  • Intervention : Exposure to this compound vs. its epimers (e.g., 10-oxo-docetaxel).
  • Comparison : Dose-response curves (IC50 values) and transcriptomic profiling (RNA-seq).
  • Outcome : Mechanisms of cytotoxicity (e.g., mitochondrial dysfunction, DNA damage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.